CX-6258

説明

Overview of CX-6258 as a Pan-PIM Kinase Inhibitor

This compound is characterized as a potent and selective inhibitor of the Provirus Integration site for Moloney murine leukemia virus (PIM) kinase family. medchemexpress.commedkoo.comapexbt.com This family consists of three isoforms: Pim-1, Pim-2, and Pim-3, which are serine/threonine kinases involved in regulating cell survival, proliferation, and differentiation. medchemexpress.comapexbt.comnih.gov this compound demonstrates inhibitory activity against all three isoforms. medchemexpress.commedkoo.comapexbt.com Specifically, it has been reported to have IC50 values of 5 nM for Pim-1, 25 nM for Pim-2, and 16 nM for Pim-3. medchemexpress.commedkoo.comapexbt.comselleckchem.comtargetmol.commerckmillipore.com This pan-inhibitory profile is considered significant because the Pim kinase isoforms can have overlapping and compensatory functions. nih.gov

Beyond its activity against PIM kinases, research indicates that this compound exhibits selectivity over a broad panel of other kinases. merckmillipore.comcaymanchem.com While it primarily targets the PIM family, some studies have noted its inhibitory effect on FLT3, although typically with a lower affinity compared to the PIM kinases. caymanchem.com

Historical Context and Discovery of this compound

The discovery of this compound emerged from structure-activity relationship (SAR) studies focused on a series of oxindole-based derivatives. nih.govresearchgate.net These studies aimed to identify compounds that could selectively inhibit the PIM kinase family. nih.govresearchgate.net The initial report detailing the discovery of this compound (referred to as compound 13 in the original publication) highlighted its excellent biochemical potency and kinase selectivity. nih.govacs.orgoup.com The structural features, such as the oxindole ring and the presence of a chloro group, were found to be important for its inhibitory activity against PIM kinases. nih.gov The unique ATP binding pocket in the active site of PIM kinases allows for the design of selective inhibitors like this compound. nih.govekb.egresearchgate.net

Significance of this compound Research in Contemporary Biomedical Science

Research involving this compound holds significance in contemporary biomedical science due to the implicated roles of PIM kinases in various biological processes, particularly in cancer and other diseases. PIM kinases are often overexpressed in a range of hematological malignancies and solid tumors, where they contribute to cell survival, proliferation, and drug resistance. nih.govekb.egresearchgate.netashpublications.orgresearchgate.net

Studies utilizing this compound have provided insights into the biological consequences of pan-PIM inhibition. For instance, research has shown that this compound can inhibit the phosphorylation of key pro-survival proteins like Bad and 4E-BP1 at sites specific to PIM kinase activity. medchemexpress.comselleckchem.comtargetmol.commerckmillipore.comcaymanchem.com Furthermore, this compound has demonstrated antiproliferative activity against various human cancer cell lines, including those derived from acute leukemia and prostate cancer, often showing greater sensitivity in acute leukemia cell lines. medkoo.comapexbt.comnih.govselleckchem.comtargetmol.comashpublications.org

The compound has also been investigated in preclinical models, exhibiting efficacy in reducing tumor growth in xenograft models driven by PIM kinases. medkoo.comapexbt.comnih.gov Research has also explored the synergistic effects of this compound when combined with conventional chemotherapeutics like doxorubicin and paclitaxel, suggesting its potential to enhance the anti-tumor activity of these agents, possibly by mitigating Pim-mediated resistance mechanisms. nih.govselleckchem.comtargetmol.comcaymanchem.comashpublications.org

Beyond cancer, recent academic research has explored the potential of this compound in other areas, such as its anthelmintic activity against intestinal nematodes and its impact on adipocytes and mitochondrial function in the context of obesity research. researchgate.netnih.govresearchgate.net These diverse research avenues highlight the continued interest in this compound as a tool to investigate the biological roles of PIM kinases and explore potential therapeutic applications.

Here is a data table summarizing some of the research findings on this compound:

特性

IUPAC Name |

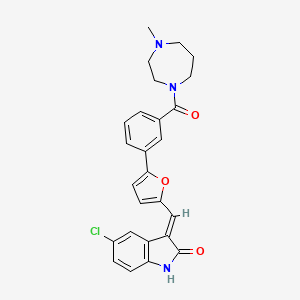

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O3/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31)/b22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBPLKOPSFDBOX-CJLVFECKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action and Target Profiling of Cx-6258

PIM Kinase Family Inhibition by CX-6258

The PIM (Provirus Integration site for Moloney murine leukemia virus) kinase family consists of three isoforms: PIM1, PIM2, and PIM3. These serine/threonine kinases are involved in regulating various cellular processes, and their overexpression is frequently observed in numerous malignancies. researchgate.netnih.govresearchgate.net this compound has been characterized as a pan-PIM kinase inhibitor, meaning it targets all three isoforms. researchgate.netmerckmillipore.comselleckchem.comapexbt.commedkoo.com

Specificity and Potency Against PIM1, PIM2, and PIM3 Isoforms

This compound demonstrates potent inhibitory activity against all three PIM kinase isoforms. Studies have reported IC50 values in the nanomolar range, indicating high potency. For instance, IC50 values have been reported as 5 nM for PIM1, 25 nM for PIM2, and 16 nM for PIM3. researchgate.netmerckmillipore.comselleckchem.commedkoo.com This pan-inhibitory profile is considered important because the PIM isoforms can have overlapping and compensatory functions. nih.gov

Compared to earlier pan-PIM inhibitors like SGI-1776, this compound has shown higher specificity for the PIM kinases. researchgate.netresearchgate.netbiorxiv.org While SGI-1776 also inhibited kinases like FLT3 and Haspin at relatively low concentrations, this compound exhibits less activity against FLT3 (IC50: 134 nM). researchgate.netresearchgate.netbiorxiv.org

Here is a table summarizing the reported IC50 values of this compound for the PIM kinase isoforms:

| Kinase Isoform | IC50 (nM) | Source |

| PIM1 | 5 | researchgate.netmerckmillipore.comselleckchem.commedkoo.com |

| PIM2 | 25 | researchgate.netmerckmillipore.comselleckchem.commedkoo.com |

| PIM3 | 16 | researchgate.netmerckmillipore.comselleckchem.commedkoo.com |

Structural Analysis of PIM Kinase Binding and Interaction Modalities with this compound

Crystallographic studies have provided insights into how this compound interacts with PIM1 kinase at the molecular level. This compound binds at the ATP-binding site of PIM1. researchgate.netnih.gov It is described as a non-ATP-mimetic inhibitor, interacting at the adenine binding site with an unusual oxindole ring. nih.govucl.ac.uk

Key interactions identified include a hydrogen bond between the oxygen within the inhibitor's oxindole ring and the side chain amide of Lys67, which is further stabilized by a carbonyl-π interaction with the sidechain of Phe49. nih.gov The oxindole secondary amine forms a water-mediated contact with the main chain amide of Asp186. nih.gov Additionally, a water network helps anchor the inhibitor at the sidechain of Glu89. nih.gov Hydrophobic interactions with residues such as Val52, Ala65, Ile104, Leu120, Leu174, and Ile185 also contribute to the binding stability of the oxindole moiety. nih.gov These structural features of the PIM kinase ATP-binding pocket, particularly the unique hinge region, are exploited by inhibitors like this compound for selective binding. ucl.ac.ukthieme-connect.com

Downstream Signaling Pathway Modulation via PIM Kinase Inhibition (e.g., BAD, 4E-BP1 phosphorylation)

Inhibiting PIM kinases with this compound leads to the modulation of downstream signaling pathways that are regulated by PIM activity. Two well-established substrates of PIM kinases are the pro-apoptotic protein BAD (Bcl-2-associated death promoter) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govmerckmillipore.comnih.govucl.ac.ukmedchemexpress.comnih.gov

PIM kinases phosphorylate BAD at Serine 112, which inhibits its pro-apoptotic function and promotes cell survival. nih.govmerckmillipore.comnih.govucl.ac.uknih.gov this compound has been shown to block the phosphorylation of BAD at Ser112 in a dose-dependent manner. merckmillipore.comselleckchem.comnih.govucl.ac.ukmedchemexpress.comnih.gov

PIM kinases also phosphorylate 4E-BP1 at multiple sites, including Serine 65 and Threonine 37/46. merckmillipore.comselleckchem.comucl.ac.ukmedchemexpress.comnih.gov Phosphorylation of 4E-BP1 by PIMs (and other kinases like mTOR) leads to its dissociation from eIF4E, thereby promoting cap-dependent protein translation, which is often dysregulated in cancer. ucl.ac.uknih.gov Treatment with this compound results in the inhibition of 4E-BP1 phosphorylation at these specific sites. merckmillipore.comselleckchem.comucl.ac.ukmedchemexpress.comnih.gov

The inhibition of BAD and 4E-BP1 phosphorylation by this compound contributes to its antiproliferative effects in various cancer cell lines. merckmillipore.comselleckchem.comapexbt.com

Haspin Kinase as an Identified Target of this compound

While initially characterized as a pan-PIM inhibitor, subsequent research, particularly in certain cancer contexts like melanoma, identified Haspin kinase as another important target of this compound. researchgate.netaacrjournals.orgnih.govresearchgate.netharvard.eduaacrjournals.orgaacrjournals.org Haspin (haploid germ cell-specific nuclear protein kinase) is an atypical serine/threonine kinase primarily known for its role in mitosis. aacrjournals.orgnih.govresearchgate.netfrontiersin.org

Independent Identification and Potency of Haspin Kinase Inhibition by this compound

Haspin kinase was independently identified as a key target of this compound through unbiased kinase profiling approaches. aacrjournals.orgnih.govresearchgate.netharvard.eduaacrjournals.orgaacrjournals.org This was particularly evident in studies involving melanoma cell lines resistant to RAF/MEK inhibitors, where other PIM inhibitors showed no activity, suggesting that PIMs might not be the primary targets in this context. aacrjournals.orgaacrjournals.org

This compound has demonstrated potent inhibitory activity against Haspin kinase, with reported IC50 values around 10 nM. aacrjournals.org Although some sources initially indicated higher IC50 values for Haspin compared to PIMs in certain cell lines, unbiased profiling confirmed Haspin as a highly potent target. researchgate.netresearchgate.netbiorxiv.orgaacrjournals.org

Cellular Consequences of Haspin Kinase Inhibition (e.g., pH3T3 reduction, micronuclei formation)

Haspin's primary known function is the phosphorylation of Histone H3 at Threonine 3 (H3T3) during mitosis. aacrjournals.orgnih.govresearchgate.netfrontiersin.org This phosphorylation is crucial for the proper recruitment of the chromosomal passenger complex (CPC) to centromeres, which is essential for correct chromosome alignment and segregation during cell division. frontiersin.org

Inhibition of Haspin kinase by this compound leads to several observable cellular consequences related to mitotic dysfunction. Treatment with this compound results in a reduction in the phosphorylation of pH3T3. aacrjournals.orgresearchgate.net This disruption in H3T3 phosphorylation impairs proper chromosome segregation, leading to frequent formation of micronuclei. aacrjournals.orgnih.govresearchgate.netharvard.eduaacrjournals.orgaacrjournals.orgresearchgate.netfigshare.com Micronuclei are small, extranuclear bodies containing missegregated chromosomes. Their formation is a hallmark of chromosomal instability.

The cellular consequences of Haspin inhibition by this compound, such as reduced proliferation and micronuclei formation, have been observed in various cancer cell lines, including melanoma. aacrjournals.orgnih.govresearchgate.netharvard.eduaacrjournals.orgresearchgate.netfigshare.com Studies using genetic approaches like CRISPR/Cas9 knockout of PIM kinases or siRNA-mediated knockdown of HASPIN have further supported that the effects of this compound in certain cell lines are mediated primarily through Haspin inhibition, independent of PIM kinase activity. aacrjournals.orgaacrjournals.org

Here is a table summarizing the key cellular consequences of Haspin kinase inhibition by this compound:

| Cellular Consequence | Observation | Source |

| Reduced pH3T3 phosphorylation | Dose-dependent decrease in phosphorylated H3T3 | aacrjournals.orgresearchgate.net |

| Micronuclei formation | Frequent formation of micronuclei | aacrjournals.orgnih.govresearchgate.netharvard.eduaacrjournals.orgaacrjournals.orgresearchgate.netfigshare.com |

| Reduced proliferation | Inhibition of cell proliferation | aacrjournals.orgnih.govresearchgate.netharvard.eduaacrjournals.orgresearchgate.netfigshare.com |

Activation of the cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system, involved in detecting cytosolic DNA and triggering inflammatory responses, including the production of type I interferons. While the provided search results primarily discuss STING agonists and inhibitors in general terms or in relation to other compounds wikipedia.orgwikipedia.orgnih.govcenmed.comguidetomalariapharmacology.org, direct evidence specifically detailing the activation of the cGAS-STING pathway by this compound was not found within the provided snippets. Some results mention the cGAS-STING pathway in the context of antiviral defense and immune response tandfonline.com, and discuss other compounds that target cGAS or STING cenmed.comguidetomalariapharmacology.orgtandfonline.comnih.gov.

Investigation of Other Potential Molecular Targets of this compound

Beyond its primary role as a pan-PIM kinase inhibitor, this compound has been investigated for its potential interactions with other molecular targets.

FLT3 Kinase Inhibition and its Therapeutic Implications

This compound has been shown to inhibit Fms-like tyrosine kinase 3 (FLT3). In a panel of 107 kinases, this compound demonstrated excellent selectivity, with FLT3 being one of the few kinases inhibited by more than 80% at a concentration of 0.5 μM, in addition to the PIM kinases. caymanchem.comnih.gov The IC₅₀ value for this compound against FLT3 was reported as 134 nM. researchgate.netresearchgate.net

FLT3 is a receptor tyrosine kinase that plays a role in the proliferation and differentiation of hematopoietic cells. Mutations in FLT3 are frequently observed in acute myeloid leukemia (AML) and are associated with a poor prognosis. wikipedia.org While this compound shows inhibitory activity against FLT3, one study using ELISA against phospho-FLT3 (Y591) indicated that this compound did not inhibit FLT3 activity in MV-4-11 human AML cells at relevant concentrations (IC₅₀ > 10 μM). This suggests that the effects of this compound on downstream targets like Bad and 4E-BP1 in these cells are likely due to direct inhibition of PIM kinases rather than secondary to FLT3 inhibition. nih.gov

Data on the inhibitory activity of this compound against PIM and FLT3 kinases:

| Target Kinase | IC₅₀ (nM) |

| PIM-1 | 5 |

| PIM-2 | 25 |

| PIM-3 | 16 |

| FLT3 | 134 |

Note: IC₅₀ values for PIM kinases are from multiple sources caymanchem.comresearchgate.netresearchgate.netmedchemexpress.com, and the FLT3 IC₅₀ is also consistently reported researchgate.netresearchgate.net.

Interaction with Uncoupling Protein 1 (UCP1) in Adipocytes

Studies have explored the potential interaction of this compound with Uncoupling Protein 1 (UCP1), particularly in adipocytes. UCP1 is located in the inner mitochondrial membrane and is involved in thermogenesis by uncoupling oxidative phosphorylation. lipidmaps.orgnih.gov An in silico analysis identified a potential interaction between this compound hydrochloride and the UCP1 protein. researchgate.netnih.govresearcher.life Furthermore, this compound hydrochloride has been shown to significantly reduce ATP production in both white and brown adipocytes, which could contribute to improved thermogenesis and a reduction in fat content in adipocytes. researchgate.netnih.gov This suggests this compound may be a potential therapeutic option for disorders linked to mitochondrial dysfunction or obesity, although further investigation into the mechanism of action and therapeutic potential is needed. researchgate.netnih.gov

Inhibition of Norovirus RNA-dependent RNA Polymerase (RdRp)

This compound hydrochloride hydrate has been identified as a potential non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of human norovirus (HuNoV). patsnap.comnih.govnih.govpatsnap.comscispace.com RdRp is essential for viral replication in RNA viruses like norovirus. patsnap.comnih.govtubitak.gov.trmdpi.com Structure-based virtual screening and in vitro binding assays suggest that this compound hydrochloride hydrate binds to the "B-site" binding pocket of RdRp. patsnap.comnih.gov The residues in this binding pocket, such as R392, Q439, and Q414, are highly conserved among major norovirus GI and GII variants, indicating that this compound may act as a general inhibitor of norovirus RdRp. patsnap.comnih.gov

Inhibition data for this compound hydrochloride hydrate against HuNoV RdRp and viral replication:

| Target | Assay Type | Value |

| HuNoV RdRp activity | In vitro | IC₅₀ = 3.61 μM patsnap.comnih.gov |

| HuNoV viral replication | Cell culture | EC₅₀ = 0.88 μM patsnap.comnih.gov |

Comprehensive Kinase Selectivity Profiling and Off-Target Analysis of this compound

Comprehensive kinase selectivity profiling of this compound has been conducted to assess its specificity. In a screening panel of 107 kinases, this compound demonstrated excellent selectivity. caymanchem.comnih.govmerckmillipore.com At a concentration of 0.5 μM, only the PIM kinases (PIM-1, PIM-2, and PIM-3) and FLT3 were inhibited by more than 80%. caymanchem.comnih.gov This indicates a high degree of selectivity for PIM kinases with limited off-target activity against a broad panel of other kinases. caymanchem.comnih.govmerckmillipore.com

Table summarizing kinase inhibition data (IC₅₀ values):

Note: For the panel of 107 kinases, inhibition was less than 80% at 0.5 μM for all kinases except PIM-1, PIM-2, PIM-3, and FLT3. caymanchem.comnih.gov

Preclinical Pharmacological and Efficacy Studies of Cx-6258

In Vitro Cellular Efficacy Studies of CX-6258

In vitro studies have been crucial in characterizing the cellular effects of this compound across various cancer types. These studies have explored its direct impact on cancer cell viability, proliferation, cell cycle, and apoptosis, as well as its potential for synergistic interactions in combination therapies.

Antiproliferative Activity Across Diverse Cancer Cell Lines (e.g., Leukemia, Melanoma, Ewing Sarcoma, Multiple Myeloma)

This compound has demonstrated robust antiproliferative potencies against a panel of human cancer cell lines derived from both solid tumors and hematological malignancies. nih.gov Acute leukemia cell lines have shown particular sensitivity to this compound. targetmol.comselleckchem.comselleckchem.com Studies have validated the activity of this compound in several Ewing sarcoma and multiple myeloma cell lines. researchgate.netresearchgate.netunil.chfigshare.com In melanoma, this compound has shown potent activity against both RAF/MEK inhibitor-sensitive and -resistant cell lines. researchgate.netfigshare.complos.org It has also been shown to inhibit prostate cancer cells in vitro. biorxiv.orgbiosynth.com

The antiproliferative activity of this compound is linked to its inhibition of Pim kinases. Structure-activity relationship studies identified this compound as a novel potent pan-Pim inhibitor with cellular antiproliferative activity against different types of cancer cell lines. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest in Oncological Models

This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell models. In EGFR-mutated non-small cell lung cancer (NSCLC) cell lines, the combined administration of osimertinib and this compound significantly inhibited cell proliferation and migration and effectively induced apoptosis. nih.govamegroups.orgnih.gov Specifically, the combination treatment led to increased expression of cleaved caspase-3 and cleaved PARP, indicating the induction of apoptosis. amegroups.org this compound alone has also been shown to induce apoptosis in EGFR-mutated NSCLC cell lines. amegroups.org

In prostate cancer cell lines, this compound treatment resulted in a significant decrease in the G0–G1 phase and a pronounced accumulation of cells in the G2–M phase, indicating cell cycle arrest. aacrjournals.orgcardiff.ac.uk Inhibition of Haspin kinase by this compound has also resulted in reduced proliferation and frequent formation of micronuclei. researchgate.netfigshare.com

This compound causes dose-dependent inhibition of the phosphorylation of pro-survival proteins like Bad and 4E-BP1 at Pim kinase specific sites. targetmol.comselleckchem.commedchemexpress.comselleckchem.comucl.ac.uk This inhibition of pro-survival pathways contributes to its ability to induce apoptosis.

Inhibition of Cell Proliferation and Migration

Beyond its antiproliferative effects, this compound has also been shown to inhibit cell migration in certain cancer models. In EGFR-mutated lung cancer cells, the combined administration of osimertinib and this compound significantly inhibited cell proliferation and migration. nih.govnih.gov Wound healing and Transwell assays demonstrated that the combination treatment significantly increased the open space in wound healing assays and elicited a strong inhibitory effect on tumor cell migration in Transwell assays. nih.gov

The inhibition of proliferation and migration by this compound, particularly in combination with other agents, is linked to its effects on key signaling pathways. For instance, in NSCLC, the combination of osimertinib and this compound was more efficient in suppressing EGFR activation and phosphorylation of STAT3 compared with osimertinib treatment alone. nih.govnih.gov

Synergistic Antitumor Effects of this compound in Combination Therapies

Preclinical studies have highlighted the potential for synergistic antitumor effects when this compound is used in combination with other therapeutic agents.

This compound has exhibited synergistic activity in vitro with chemotherapeutics. nih.govjcancer.orgresearchgate.nettargetmol.com Combinations of this compound with doxorubicin and paclitaxel have produced synergistic cell killing in prostate cancer cell lines. nih.govresearchgate.nettargetmol.comselleckchem.comselleckchem.com For example, in PC-3 prostate cancer cells, combinations of this compound with doxorubicin (10:1 molar ratio) and with paclitaxel (100:1 molar ratio) resulted in synergistic cell killing with combination index (CI50) values of 0.4 and 0.56, respectively. nih.govtargetmol.comselleckchem.comselleckchem.com This suggests that inhibiting Pim kinases can modulate the chemosensitivity of cancer cells. nih.gov

Table 1: Synergistic Cell Killing of this compound with Chemotherapeutics in PC-3 Cells

| Combination | Molar Ratio | Combination Index (CI50) | Synergistic Effect |

| This compound + Doxorubicin | 10:1 | 0.4 | Synergistic |

| This compound + Paclitaxel | 100:1 | 0.56 | Synergistic |

The combination of this compound with EGFR-tyrosine kinase inhibitors (TKIs), such as osimertinib, has shown promising synergistic antitumor effects, particularly in EGFR-mutated NSCLC cell lines. nih.govamegroups.orgnih.gov The combined administration of osimertinib and this compound significantly inhibited cell proliferation and migration and effectively induced apoptosis in these cells. nih.govnih.gov This combination was more efficient in suppressing EGFR activation and phosphorylation of STAT3 compared with osimertinib treatment alone. nih.govnih.gov The synergistic effect is linked to this compound's ability to inhibit PIM1 and reduce STAT3 phosphorylation, while osimertinib targets EGFR activation. amegroups.orgnih.gov

Table 2: Effects of this compound and Osimertinib Combination on NSCLC Cells

| Treatment Group | Effect on Cell Proliferation & Migration | Effect on Apoptosis | Effect on p-EGFR | Effect on p-STAT3 |

| Osimertinib alone | Inhibition | Induction | Suppression | Little effect |

| This compound alone | Inhibition | Induction | Slight decrease | Decrease |

| Osimertinib + this compound (Combination) | Significant Inhibition | Significant Induction | Further Decrease | Significant Decrease |

The combination of this compound with other targeted therapies, such as the RNA polymerase I transcription inhibitor CX-5461, has also shown synergistic effects in prostate cancer cell lines, leading to enhanced inhibition of anchorage-independent growth and significant G2-M phase cell cycle arrest. aacrjournals.orgcardiff.ac.ukresearchgate.net

Dual Inhibition Strategies (e.g., with RNA Polymerase I Inhibitors like CX-5461)

Dual inhibition strategies involving this compound and RNA Polymerase I (Pol I) inhibitors like CX-5461 have been investigated, particularly in the context of prostate cancer. Upregulation of ribosome biogenesis and function is a characteristic of MYC-driven tumors, and PIM kinases activate MYC signaling and mRNA translation, cooperating with MYC to accelerate tumorigenesis. aacrjournals.orgresearchgate.net Targeting both ribosome biogenesis and PIM kinase activity presents a potential therapeutic approach. aacrjournals.orgresearchgate.net

Studies have shown that CX-5461, an inhibitor of ribosomal RNA (rRNA) synthesis, and this compound, a pan-PIM kinase inhibitor, can be tested alone and in combination in prostate cancer cell lines and in vivo models. aacrjournals.orgresearchgate.net The combination of CX-5461 and this compound has been shown to significantly inhibit proliferation and induce cell death in patient-derived xenografts (PDX) of prostate cancer. aacrjournals.orgnih.gov In Hi-MYC mouse models of prostate cancer, while this compound showed limited effect alone, its combination with CX-5461 further suppressed proliferation and dramatically reduced large invasive lesions. aacrjournals.orgresearchgate.net This dual targeting approach has demonstrated preclinical efficacy in models of advanced prostate cancer, including those resistant to conventional therapies. aacrjournals.orgnih.govresearchgate.netresearchgate.net

Modulation of Specific Oncogenic Pathways in Cellular Contexts (e.g., EGFR activation, STAT3 phosphorylation)

This compound has been shown to modulate specific oncogenic pathways in cellular contexts, including effects on EGFR activation and STAT3 phosphorylation. In EGFR-mutated non-small cell lung cancer (NSCLC) cell lines, the combined administration of this compound HCl with osimertinib, an EGFR tyrosine kinase inhibitor, significantly inhibited cell proliferation and migration and effectively induced apoptosis. nih.govnih.gov This combination was more efficient in suppressing EGFR activation and phosphorylation of STAT3 compared to osimertinib treatment alone. nih.govnih.gov this compound HCl alone has been shown to decrease the expression level of PIM1 and phosphorylation levels of STAT3. nih.gov The combination treatment significantly downregulated the expression of phosphorylated STAT3, suggesting that the combination targets the STAT3 pathway in NSCLC. nih.gov

This compound also causes dose-dependent inhibition of the phosphorylation of pro-survival proteins like Bad and 4E-BP1 at Pim kinase specific sites. selleckchem.comnih.govmedchemexpress.com

Metabolic Effects of this compound in Adipocyte Models (e.g., ATP production, thermogenesis)

Studies have investigated the metabolic effects of this compound in adipocyte models, focusing on aspects such as ATP production and thermogenesis. This compound HCl has been reported to significantly reduce ATP production in both white and brown adipocytes. researchgate.netnih.govresearcher.life This reduction in ATP production is associated with improved thermogenesis, which may contribute to reducing fat in adipocytes. researchgate.netnih.gov In silico analysis suggests a potential interaction between this compound HCl and the mitochondrial uncoupling protein 1 (UCP1). nih.gov

Anthelmintic Activity and Effects on Parasite Development (e.g., Echinococcus multilocularis stem cells and metacestode vesicles)

This compound has demonstrated anthelmintic activity, particularly against the larval stage of the tapeworm Echinococcus multilocularis, which causes alveolar echinococcosis. nih.govbiorxiv.orgnih.gov E. multilocularis PIM kinase (EmPim) is expressed in parasite stem cells, which are crucial for parasite growth. nih.govbiorxiv.org this compound, originally identified as an inhibitor of human PIM kinases, has exhibited detrimental effects on in vitro cultured parasite metacestode vesicles and prevented the formation of mature vesicles from parasite stem cell cultures. nih.govbiorxiv.orgnih.gov EmPim interacts with E. multilocularis CDC25, suggesting its involvement in parasite cell cycle regulation. nih.govnih.gov

Antiviral Activity against Norovirus Replication

This compound hydrochloride hydrate has shown potential antiviral activity against norovirus replication. It acts as a non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of human norovirus (HuNoV). nih.govresearchgate.netglobalauthorid.comresearchgate.net this compound hydrochloride hydrate effectively inhibits HuNoV RdRp activity with an IC₅₀ of 3.61 μM and inhibits viral replication in cell culture with an EC₅₀ of 0.88 μM. nih.gov In vitro binding assays indicate that this compound hydrochloride hydrate binds to the "B-site" binding pocket of RdRp. nih.gov Residues in this binding pocket contacted by this compound, such as R392, Q439, and Q414, are highly conserved among major norovirus GI and GII variants, suggesting potential broad activity against norovirus RdRp. nih.gov

In Vivo Efficacy Studies of this compound

This compound has been evaluated for its in vivo efficacy in various xenograft models. amerigoscientific.combiocrick.com

Antitumor Activity in Xenograft Models (e.g., Acute Myeloid Leukemia, Prostate Adenocarcinoma, Non-Small Cell Lung Cancer, Melanoma)

This compound has demonstrated significant antitumor activity in several human tumor xenograft models.

In acute myeloid leukemia (AML) MV-4-11 xenografts, oral administration of this compound exhibited dose-dependent efficacy, resulting in tumor growth inhibition (TGI). amerigoscientific.combiocrick.comselleckchem.comnih.govmedchemexpress.com A dose of 50 mg/kg produced 45% TGI, while a 100 mg/kg dose resulted in 75% TGI. amerigoscientific.combiocrick.comselleckchem.comnih.govmedchemexpress.com

In prostate adenocarcinoma PC3 xenografts, treatment with this compound also showed efficacy, with a 50 mg/kg oral dose producing 51% TGI. nih.gov The combination of CX-5461 and this compound in patient-derived xenografts from castration-resistant prostate cancer patients reduced tumor growth and proliferation and increased apoptosis. nih.govresearchgate.netresearchgate.net

In EGFR-mutated non-small cell lung cancer (NSCLC) xenograft models, the combination of this compound HCl and osimertinib inhibited tumor growth and showed durable efficacy. nih.govnih.govresearchgate.net

This compound has also shown potent activity against both RAF/MEK inhibitor-sensitive and -resistant melanoma cell lines in vitro and reduced tumor growth in corresponding xenograft models in nude mice. harvard.eduresearchgate.net

The following table summarizes some of the in vivo efficacy data in xenograft models:

| Xenograft Model | This compound Dose (mg/kg) | Administration | Tumor Growth Inhibition (TGI) | Reference |

| Acute Myeloid Leukemia (MV-4-11) | 50 | Oral, daily | 45% | amerigoscientific.combiocrick.comselleckchem.comnih.govmedchemexpress.com |

| Acute Myeloid Leukemia (MV-4-11) | 100 | Oral, daily | 75% | amerigoscientific.combiocrick.comselleckchem.comnih.govmedchemexpress.com |

| Prostate Adenocarcinoma (PC3) | 50 | Oral, daily | 51% | nih.gov |

| Non-Small Cell Lung Cancer (H1975) | 25 (combined with osimertinib) | Oral, daily | Inhibition of tumor growth | nih.govnih.govresearchgate.net |

| Melanoma (A375-S and A375-RMR) | 100 | Oral, daily | Significant reduction in tumor growth | harvard.eduresearchgate.net |

Modulation of the Tumor Microenvironment and Immune Responses

Preclinical studies indicate that this compound can favorably modulate the immune environment within tumors. harvard.eduaacrjournals.orgaacrjournals.orgresearchgate.net This modulation is considered a potential strategy to enhance anti-tumor activity, particularly in contexts like melanoma resistant to RAF/MEK inhibitors. harvard.eduaacrjournals.orgaacrjournals.org

Induction of Type-I Interferon Response

In murine models, this compound has been shown to induce a potent type-I interferon (IFN) response in tumor cells. harvard.edunih.govaacrjournals.orgaacrjournals.orgresearchgate.net This effect is dependent on the cGAS-STING pathway. harvard.edunih.govaacrjournals.orgaacrjournals.orgresearchgate.net Haspin inhibition by this compound triggers a cascade involving DNA damage, micronuclei formation, and activation of cGAS-STING, leading to the expression of type I interferon in tumor cells. aacrjournals.org

Effects on CD8+ T-cells and Regulatory T-cells (Tregs)

This compound has demonstrated effects on key immune cell populations within the tumor microenvironment. Studies in murine models have shown that this compound treatment leads to an increase in IFNγ-producing CD8+ T cells. harvard.edunih.govaacrjournals.orgaacrjournals.orgresearchgate.net Concurrently, it has been observed to reduce the frequency of regulatory T-cells (Tregs) in vivo. harvard.edunih.govaacrjournals.orgaacrjournals.orgresearchgate.netmdpi.com This shift towards an increased ratio of cytotoxic CD8+ T cells to immunosuppressive Tregs is considered a favorable modulation of the immune environment that may enhance responses to immunotherapy. aacrjournals.org CD8+ T cells are a critical component of the anti-tumor response, while Tregs can suppress the activity of effector T cells within the tumor microenvironment. researchgate.netnih.govmdpi.com

Efficacy in Parasitic Infection Models (e.g., Trichuris muris worm burden and egg counts)

Beyond its investigation in oncology, this compound has also shown efficacy in preclinical models of parasitic infections. Systematic structure-activity relationship studies based on this compound, a pan-PIM kinase inhibitor, were conducted to identify compounds with improved in vitro motility inhibition against adult hookworm (Ancylostoma ceylanicum) and adult whipworm (Trichuris muris) nematodes. nih.govresearcher.life In the Trichuris muris infection model in mice, this compound significantly reduced both worm burden and egg counts. nih.govresearcher.liferesearcher.life This establishes this compound as a new oral small molecule anthelmintic therapeutic in this model. nih.govresearcher.life Trichuris muris is used as a model for human trichuriasis caused by T. trichiura. researchgate.netresearchgate.net

Data from T. muris infection model:

| Treatment Group | Worm Burden | Egg Counts |

| Vehicle Control | High | High |

| This compound | Significantly Reduced | Significantly Reduced |

Preclinical Pharmacokinetic and Safety Evaluation of this compound

Oral Bioavailability and In Vivo Pharmacokinetics

Preclinical studies have assessed the pharmacokinetic properties of this compound, including its oral bioavailability. In murine models, this compound demonstrated oral bioavailability. harvard.edu For instance, in xenograft models of melanoma in nude mice, oral administration of this compound significantly reduced tumor growth, indicating systemic exposure after oral dosing. harvard.edu Oral bioavailability refers to the extent to which an orally administered drug is absorbed into the systemic circulation. acs.orgchapman.edu

Comparative Safety Profile with Related Kinase Inhibitors

Preclinical studies investigating this compound have included assessments of its activity and potential toxicity compared to other kinase inhibitors. This compound is characterized as a potent, selective, and orally efficacious pan-Pim kinase inhibitor. researchgate.netnih.govselleckchem.commedchemexpress.com It exhibits nanomolar IC50 values for Pim-1, Pim-2, and Pim-3. selleckchem.commedchemexpress.com

Selectivity profiling has indicated that this compound demonstrates high selectivity across a panel of kinases. In one study, at a concentration of 0.5 µM, this compound inhibited over 80% of the activity of all PIM kinase proteins and Flt-3 in a panel of 107 kinases, suggesting a favorable selectivity profile. ucl.ac.uk While this compound is primarily recognized as a pan-PIM inhibitor, it has also shown activity against other kinases, including Flt-3 and Haspin kinase, although generally at higher concentrations than those required for PIM inhibition. ucl.ac.uknih.govplos.orgresearchgate.net The inhibition of Flt-3 by this compound could potentially offer additional therapeutic benefits, particularly in leukemia where Flt-3 is known to regulate PIM kinase activity. nih.gov

Comparisons with other PIM kinase inhibitors, such as SGI-1776, have been made in preclinical settings, including studies evaluating their effects on parasite development. plos.orgresearchgate.net These studies noted that both SGI-1776 and this compound had detrimental, dose-dependent impacts on the structural integrity of Echinococcus multilocularis metacestode vesicles in vitro. plos.orgresearchgate.net this compound demonstrated a more pronounced effect at lower concentrations compared to SGI-1776 in inhibiting vesicle formation. plos.org

Regarding potential toxicity in non-cancerous cells, studies have assessed the impact of this compound on human cells. In one instance, this compound at a concentration of 100 nM did not significantly reduce cell counts in in vitro differentiated human neurons compared to control. Modest reductions in cell numbers were observed at higher concentrations (300 nM to 10 µM). nih.gov Additionally, this compound demonstrated minimal toxicity in ex vivo expanded human tumor-infiltrating lymphocytes (TILs) and proliferating TILs. nih.gov

While detailed comparative preclinical safety data across a broad range of related kinase inhibitors in standardized toxicity assays is not extensively detailed in the immediately available search results, the reported selectivity profile and initial assessments in non-cancerous human cells provide some indication of its preclinical characteristics. The mild phenotype observed in Pim1 deficient mice has also been suggested to potentially correlate with a favorable toxicity profile for PIM inhibitors in general. nih.gov

Based on the available preclinical data, this compound shows potent and relatively selective pan-PIM kinase inhibition with some activity against other kinases like Flt-3 and Haspin. selleckchem.commedchemexpress.comucl.ac.uknih.govplos.orgresearchgate.net Comparative studies with other PIM inhibitors like SGI-1776 in specific models, such as parasite development, indicate potentially different potency profiles. plos.orgresearchgate.net Initial preclinical assessments in human neurons and TILs suggest limited toxicity at certain concentrations. nih.gov

Interactive Data Table: Preclinical Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| Pim-1 | 5 | selleckchem.commedchemexpress.com |

| Pim-2 | 25 | selleckchem.commedchemexpress.com |

| Pim-3 | 16 | selleckchem.commedchemexpress.com |

| Flt-3 | 134 | nih.govplos.org |

| Haspin | Higher than Pim-1/3 (specific value not consistently reported in snippets) | plos.orgresearchgate.net |

Note: IC50 values may vary slightly depending on the specific assay conditions used in different studies.

Therapeutic Applications and Clinical Translational Potential of Cx-6258

CX-6258 in Oncology

This compound has been investigated for its antiproliferative activity against a range of human cancer cell lines, encompassing both hematological malignancies and solid tumors. selleckchem.comamerigoscientific.combiocrick.com Its primary mechanism of action in cancer is often linked to the inhibition of Pim kinases, which are known to regulate cell survival and are frequently overexpressed in various cancers. researchgate.netamerigoscientific.combiocrick.commerckmillipore.combiorxiv.orgsnmjournals.orgnih.govashpublications.org

Hematological Malignancies (e.g., Acute Myeloid Leukemia, Chronic Lymphocytic Leukemia, Lymphomas)

This compound has shown promising antiproliferative activity against hematological malignancy cell lines, demonstrating particular sensitivity against acute myeloid leukemia (AML) cell lines, such as MV-4-11. researchgate.netselleckchem.comamerigoscientific.combiocrick.comnih.govashpublications.org Pim kinases, including Pim-1, Pim-2, and Pim-3, are overexpressed in leukemia and lymphoma tumors, contributing to cell survival and proliferation. snmjournals.orgnih.govashpublications.org this compound, as a pan-Pim kinase inhibitor, targets these isoforms. researchgate.netselleckchem.comamerigoscientific.combiocrick.commerckmillipore.combiorxiv.orgsnmjournals.orgnih.govashpublications.org In MV-4-11 xenograft models, oral administration of this compound resulted in a dose-dependent reduction in tumor growth. researchgate.netamerigoscientific.combiocrick.commerckmillipore.comnih.gov

Solid Tumors (e.g., Prostate Cancer, Non-Small Cell Lung Cancer, Melanoma, Pancreatic Cancer, Gastric Cancer, Ewing Sarcoma, Multiple Myeloma)

This compound has also exhibited antiproliferative effects against a panel of human solid tumor cell lines. amerigoscientific.combiocrick.com Overexpression of Pim kinases has been observed in various solid tumors, including prostate cancer, pancreatic cancer, and gastric tumors. snmjournals.orgnih.govashpublications.org

In prostate cancer, this compound has shown activity in cell lines like PC3 and DU145, suppressing anchorage-independent growth. merckmillipore.comaacrjournals.org Studies in PC3 xenograft models demonstrated that oral administration of this compound led to tumor growth inhibition. researchgate.netamerigoscientific.combiocrick.commerckmillipore.comnih.gov Furthermore, this compound has been evaluated in patient-derived xenografts (PDX) of metastatic castration-resistant prostate cancer, showing efficacy alone and in combination with other agents. aacrjournals.orgoncology-central.comnih.govbiorxiv.org

For melanoma, this compound has shown potent activity against both RAF/MEK inhibitor-sensitive and -resistant cell lines. researchgate.netnih.govaacrjournals.orgharvard.eduaacrjournals.org This activity in melanoma has been linked, at least in part, to the inhibition of Haspin kinase, in addition to Pim kinases. researchgate.netnih.govresearchgate.netaacrjournals.orgbiorxiv.orgharvard.eduaacrjournals.org

The activity of this compound has also been validated in several Ewing sarcoma and multiple myeloma cell lines. nih.govaacrjournals.orgharvard.eduaacrjournals.orgfigshare.comaacrjournals.org In multiple myeloma, this compound has demonstrated significant anti-myeloma activity in human cell lines. mdpi.comnih.gov

Here is a summary of this compound's activity in various cancer types based on the search results:

Role in Overcoming Drug Resistance in Cancer Therapy

This compound has shown potential in overcoming drug resistance in cancer therapy, particularly in melanoma resistant to RAF/MEK inhibitors. nih.govaacrjournals.orgharvard.eduaacrjournals.org Its activity against resistant melanoma cell lines suggests a mechanism independent of the resistance pathways to these targeted therapies. nih.govaacrjournals.orgharvard.eduaacrjournals.org Inhibition of Haspin kinase by this compound has been implicated in this effect in melanoma, promoting cell-intrinsic and extrinsic antitumor activity and modulating the immune environment. nih.govaacrjournals.orgharvard.eduaacrjournals.org

In prostate cancer, combining this compound with other agents like CX-5461, an RNA polymerase I inhibitor, has shown synergistic effects and inhibited the growth of patient-derived xenografts characterized by resistance to conventional therapy. aacrjournals.orgnih.govresearchgate.net this compound has also shown synergistic cell killing in prostate cancer cell lines when combined with chemotherapeutics like doxorubicin and paclitaxel. researchgate.netselleckchem.commerckmillipore.comnih.gov This suggests that targeting Pim kinases can modulate chemosensitivity. researchgate.netnih.gov

In multiple myeloma, combining this compound with lenalidomide resulted in synergistic cell killing in an in vivo xenograft model. mdpi.comnih.gov This synergy is associated with enhanced degradation of IKZF1 and IKZF3, transcription factors crucial for myeloma cell survival, and increased expression of cereblon. mdpi.comnih.gov

This compound has also been identified as an inhibitor of the transport activity of Multidrug Resistance Protein 1 (MRP1) in small cell lung cancer cells, potentially increasing sensitivity to vincristine treatment. peerj.com

This compound in Metabolic and Mitochondrial Dysfunction-Related Disorders

Research has also explored the potential of this compound in the context of metabolic disorders and mitochondrial dysfunction. researchgate.netnih.govtandfonline.comresearchgate.net

Potential for Obesity Treatment

This compound has shown potential as a therapeutic option for obesity or mitochondrial dysfunction-related illnesses. researchgate.netnih.govtandfonline.comresearchgate.net Studies have indicated that this compound HCl can significantly reduce ATP production in both white and brown adipocytes. researchgate.netnih.govtandfonline.comresearchgate.net

Research on Mitochondrial Function and Thermogenesis

Research involving this compound has investigated its impact on mitochondrial function, particularly in adipocytes. researchgate.netnih.govtandfonline.comresearchgate.net By reducing ATP production, this compound is suggested to improve thermogenesis, which may contribute to reducing fat in adipocytes. researchgate.netnih.govtandfonline.comresearchgate.net In silico analysis has identified a potential interaction between this compound HCl and the mitochondrial uncoupling protein 1 (UCP1), a protein involved in thermogenesis. researchgate.netnih.govtandfonline.comresearchgate.netucl.ac.uk Upregulation of UCP1 gene expression can reduce adipocyte content by initiating thermogenesis. researchgate.nettandfonline.comresearchgate.netucl.ac.uk

Further investigation is needed to fully elucidate the mechanism of action and therapeutic potential of this compound HCl against obesity and metabolic diseases. researchgate.netnih.govtandfonline.comresearchgate.net

This compound in Infectious Diseases

Anthelmintic Applications

Research indicates that this compound possesses anthelmintic activity, demonstrating potential against parasitic worms. Studies have shown that this compound, originally identified as an inhibitor of human PIM kinases, exhibits detrimental effects on the in vitro culture of Echinococcus multilocularis metacestode vesicles and inhibits the formation of mature vesicles from parasite stem cell cultures. researchgate.netplos.orgbiorxiv.org Systematic structure-activity relationship (SAR) studies based on this compound have been conducted to identify compounds with improved in vitro motility inhibition against adult hookworm (Ancylostoma ceylanicum) and adult whipworm (Trichuris muris) nematodes. nih.govresearcher.life A broad kinase selectivity screen confirmed PIM1 kinase and others as potential targets for this compound and its analogues in helminths. nih.govresearcher.life Furthermore, this compound significantly reduced worm burden and egg counts in a mouse model of T. muris infection, positioning it as a potential oral small molecule anthelmintic therapeutic. nih.govresearcher.life

These findings suggest that targeting PIM kinases in helminths with compounds like this compound could be a promising strategy for developing new anthelmintic drugs, particularly for soil-transmitted helminth infections, which remain a significant global health concern. nih.gov

Antiviral Strategies (e.g., Norovirus)

This compound has also shown promise in antiviral strategies, particularly against norovirus. Human norovirus (HuNoV) is a major cause of gastroenteritis, and effective treatments are currently lacking. nih.gov The RNA-dependent RNA polymerase (RdRp) of norovirus is considered a crucial target for therapeutic intervention. nih.gov

Through structure-based virtual screening, this compound hydrochloride hydrate was identified as a potent non-nucleoside inhibitor targeting the RdRp of norovirus. nih.govnih.gov It effectively inhibits HuNoV RdRp activity with an IC₅₀ of 3.61 μM. nih.gov More importantly, this compound inhibits viral replication in cell culture, showing an EC₅₀ of 0.88 μM. nih.gov In vitro binding assays have validated that this compound hydrochloride hydrate binds to the RdRp through interaction with the "B-site" binding pocket. nih.gov The residues contacted by this compound, such as R392, Q439, and Q414, are highly conserved among major norovirus GI and GII variants, suggesting its potential as a general inhibitor of norovirus RdRp. nih.gov

Given that this compound hydrochloride hydrate is also being explored as an orally efficacious pan-Pim kinase inhibitor, it may serve as a potential lead compound for controlling HuNoV infections. nih.gov Additionally, this compound has been reported to remarkably reduce the reproduction of Enterovirus A71 (EV-A71) in cell culture, suggesting broader antiviral potential by impacting host factors like Pim1, which is upregulated during EV-A71 infection and plays a role in viral replication. nih.govresearchgate.net

Data on Antiviral Activity of this compound against Norovirus RdRp:

| Target | IC₅₀ (μM) | Inhibition Type |

| HuNoV RdRp | 3.61 | Non-nucleoside inhibitor |

Data on Antiviral Activity of this compound in Cell Culture:

| Virus | Cell Line | EC₅₀ (μM) | Effect on Replication |

| HuNoV | Cell culture | 0.88 | Inhibits viral replication |

| EV-A71 | RD/HeLa | Not specified, but >1000x reduction | Reduces viral reproduction |

Development of this compound as a Radiotracer for Molecular Imaging (e.g., [¹¹C]this compound PET)

This compound has been developed as a radiotracer for molecular imaging, specifically using Positron Emission Tomography (PET). The synthesis of [¹¹C]this compound has been reported for the purpose of imaging Pim kinases in cancer. snmjournals.orgnih.gov

The reference standard this compound and its desmethylated precursor, desmethyl-CX-6258, were synthesized for radiolabeling. snmjournals.orgnih.gov The radiolabeling of the desmethyl-CX-6258 precursor with [¹¹C]CH₃OTf is performed under basic conditions through N-[¹¹C]methylation to yield the target tracer [¹¹C]this compound. snmjournals.orgnih.gov The radiolabeling reaction can be carried out in an automated ¹¹C-radiosynthesis module, and the tracer is subsequently purified using HPLC combined with solid-phase extraction (SPE). snmjournals.orgnih.gov

The development of [¹¹C]this compound as a PET tracer allows for the potential visualization and quantification of Pim kinase activity in vivo, which could be valuable for cancer research and potentially for monitoring therapeutic responses to Pim kinase inhibitors. snmjournals.org

Radiosynthesis Data for [¹¹C]this compound:

| Compound | Overall Chemical Yield (%) |

| Desmethyl-CX-6258 | 24-32% (4 steps) nih.gov, 41% (4 steps) snmjournals.org |

| This compound | 29-49% (3 steps) nih.gov, 49% (3 steps) snmjournals.org |

| Radiotracer | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Specific Activity (EOB) |

| [¹¹C]this compound | 40-50% (based on [¹¹C]CO₂) snmjournals.orgnih.gov | >99% snmjournals.orgnih.gov | 370-1110 GBq/μmol snmjournals.orgnih.gov |

Challenges, Limitations, and Future Directions in Cx-6258 Research

Comprehensive Elucidation of the Target Landscape and Primary Mechanisms in Specific Disease Contexts

Although CX-6258 is known as a pan-PIM kinase inhibitor, a comprehensive understanding of its complete target landscape and the precise primary mechanisms through which it exerts its effects in various disease contexts remains an area requiring further in-depth investigation. While it potently inhibits PIM1, PIM2, and PIM3, and also shows activity against Flt-3, albeit with relatively weaker affinity, other potential off-targets like HASPIN and MYLK4 have also been identified as high-affinity targets in unbiased kinase profiling assays. nih.govnih.govbiorxiv.orgharvard.edu The biological significance of inhibiting these additional targets in the context of this compound's therapeutic effects, particularly in different cancer types and potentially other diseases like parasitic infections where PIM kinases are relevant, needs to be fully elucidated. For instance, studies suggest HASPIN inhibition by this compound may contribute to its activity in melanoma by promoting mitotic mis-segregation and inducing DNA damage. harvard.edu Further research is needed to dissect the relative contributions of PIM inhibition versus off-target modulation to the observed phenotypic effects of this compound in specific disease settings. This includes detailed mechanistic studies to map the downstream signaling pathways affected by this compound in various cellular contexts and to understand how these alterations contribute to therapeutic outcomes or potential limitations.

Strategies for Improving Selectivity and Addressing Potential Off-Target Effects

Improving the selectivity of this compound and mitigating potential off-target effects is a significant challenge. While this compound demonstrates excellent selectivity against a broad panel of kinases compared to its activity on PIMs and Flt-3, its activity against targets like HASPIN and MYLK4 at higher concentrations warrants consideration. nih.govnih.govharvard.edu Off-target activity can lead to unintended side effects and a narrow therapeutic window, which has been a limitation for some other PIM kinase inhibitors in clinical trials. researchgate.netnih.gov Strategies to improve selectivity could involve rational drug design based on detailed structural analysis of this compound binding to its intended targets (PIMs) versus off-targets. Structural studies, such as the reported crystal structure of the PIM1-CX-6258 complex, provide valuable insights into the binding mode and can inform modifications to the this compound structure to enhance binding to PIM kinases while reducing affinity for off-targets. nih.gov Computational modeling and high-throughput screening of compound libraries with subtle structural variations could also aid in identifying analogs with improved selectivity profiles. biorxiv.org Addressing potential off-target effects may also involve exploring different routes of administration or formulations that could concentrate the drug at the desired site of action, thereby minimizing systemic exposure and interaction with off-targets in healthy tissues.

Development of Novel Analogs and Advanced Structure-Activity Relationship (SAR) Studies

The development of novel analogs and conducting advanced structure-activity relationship (SAR) studies are crucial future directions to optimize the properties of this compound. Initial SAR studies have identified key structural features important for its inhibitory activity against PIM kinases, such as the importance of lipophilic substituents and the coplanarity of certain ring structures. nih.govresearchgate.netthieme-connect.com However, more detailed and systematic SAR studies are needed to fully understand how structural modifications impact potency, selectivity, pharmacokinetic properties, and efficacy. This involves synthesizing a diverse range of this compound analogs with targeted modifications based on structural insights and computational predictions. Evaluating these analogs in comprehensive in vitro and in vivo assays will help to define the optimal structural requirements for desired therapeutic profiles. Advanced SAR studies can also explore modifications aimed at overcoming potential resistance mechanisms that might emerge during treatment or improving drug-like properties such as solubility, metabolic stability, and oral bioavailability. thieme-connect.com The discovery of novel chemotypes based on the this compound scaffold or using it as a starting point for further optimization could lead to the identification of compounds with superior therapeutic indices. researchgate.netresearcher.life

Optimization of Combination Therapy Regimens for Enhanced Efficacy

Optimizing combination therapy regimens involving this compound is a promising avenue for enhancing its efficacy and potentially overcoming drug resistance. Preclinical studies have shown that this compound exhibits synergistic antiproliferative effects when combined with certain chemotherapeutics, such as doxorubicin and paclitaxel, in various cancer cell lines. nih.govnih.govselleck.co.jp This synergy is attributed, in part, to the role of PIM kinases in modulating chemotherapy resistance by suppressing apoptosis. nih.gov Future research should focus on systematically evaluating combinations of this compound with other targeted therapies, immunotherapies, and conventional treatments across a wider range of disease models. Identifying the optimal drug partners, dosing schedules, and treatment durations in these combinations is critical. amegroups.org Furthermore, understanding the underlying mechanisms of synergy in these combinations is essential for rational design of future regimens. For example, combining this compound with agents that target complementary pathways or overcome resistance mechanisms could lead to more durable responses. Studies exploring combinations of this compound with ribosome-targeting agents have shown sensitivity in prostate cancer models with diverse resistance mechanisms, highlighting the potential of this approach. bioscientifica.combioscientifica.com Additionally, combining PIM inhibitors with immune checkpoint inhibitors is being investigated as PIM inhibition can modulate the tumor immune microenvironment. harvard.edunih.gov

Translational Research Pathways and Considerations for Clinical Development

Translational research pathways for this compound involve moving from preclinical findings to human clinical trials. While this compound has undergone preclinical studies to assess its potential for clinical use, the transition to and through clinical development requires careful consideration of several factors. nih.govresearchgate.net Identifying the specific patient populations and cancer types most likely to respond to this compound, either as a monotherapy or in combination, is crucial for designing successful clinical trials. Biomarkers that predict response or resistance to this compound need to be identified and validated. bioscientifica.com The experience with other PIM inhibitors in clinical trials, which have shown limited success as single agents primarily due to toxicity, underscores the importance of developing newer generations of PIM inhibitors with improved tolerability and efficacy profiles. nih.gov Clinical trial design should carefully consider potential toxicities, particularly those observed with other PIM inhibitors, and incorporate appropriate monitoring strategies. researchgate.net Exploring combination therapies in the clinic, based on promising preclinical data, represents a key translational strategy. researchgate.netbioscientifica.combioscientifica.com Furthermore, investigating the potential utility of this compound in non-oncology indications where PIM kinases play a role, such as parasitic infections, could open new translational avenues. biorxiv.orgplos.org

Q & A

Q. What is the mechanistic basis of CX-6258 as a pan-Pim kinase inhibitor?

this compound selectively inhibits Pim-1, Pim-2, and Pim-3 kinases by competitively binding to their ATP-binding pockets, with IC50 values of 5 nM, 25 nM, and 16 nM, respectively. This inhibition disrupts downstream phosphorylation of pro-survival proteins like Bad (at S112) and 4E-BP1 (at S65 and T37/46), critical for cancer cell proliferation and survival . Radiometric kinase assays using recombinant Pim enzymes (e.g., RSRHSSYPAGT substrate) validate its biochemical potency .

Q. How should researchers design in vitro experiments to assess this compound’s antiproliferative activity?

Standard protocols involve treating cancer cell lines (e.g., acute leukemia MV-4-11 or prostate cancer PC3) with this compound in a dose-dependent manner (0.02–3.7 µM range). Use MTT or CellTiter-Glo assays to measure IC50 values. Include controls for phosphorylation status of Bad and 4E-BP1 via Western blot to confirm target engagement .

Q. What cellular models are most sensitive to this compound?

this compound shows heightened efficacy in hematological malignancies, particularly acute myeloid leukemia (AML) cell lines (e.g., MV-4-11). Solid tumors like prostate (PC3) and lung cancers also respond, but require higher doses. Prioritize cell lines with documented Pim kinase overexpression .

Advanced Research Questions

Q. How can researchers evaluate synergistic effects of this compound with chemotherapeutics?

Use the Chou-Talalay combination index (CI) method. For example:

Q. How do conflicting IC50 values for Pim kinases across studies impact experimental interpretation?

Variability in IC50 values (e.g., Pim-2: 16 nM vs. 25 nM) may arise from assay conditions (e.g., ATP concentration, substrate choice) or cell line heterogeneity. Always replicate assays under standardized conditions and cross-validate with phospho-specific antibodies .

Q. What in vivo models best demonstrate this compound’s efficacy, and how should dosing be optimized?

- MV-4-11 xenografts : Daily oral dosing (50–100 mg/kg) achieves 45–75% tumor growth inhibition (TGI). Monitor tumor volume via caliper measurements and validate pharmacodynamic markers (e.g., phospho-Bad reduction).

- PC3 xenografts : Use 50 mg/kg for 51% TGI. Include body weight tracking to assess toxicity .

Q. How does this compound influence STAT3 signaling in combination therapies?

In EGFR-mutant NSCLC, this compound enhances osimertinib’s efficacy by suppressing STAT3 phosphorylation (Tyr705), which is critical for apoptosis resistance. Design experiments to co-treat cells with this compound (5 µM) and osimertinib (5 µM), followed by phospho-STAT3 Western blotting and transcriptomic analysis of downstream targets .

Q. How can researchers address discrepancies in tumor growth inhibition (TGI) between preclinical models?

Variability in TGI (e.g., 45% vs. 75% in MV-4-11 models) may reflect differences in tumor engraftment or pharmacokinetics. Use paired models (e.g., MV-4-11 and PC3 in the same study) and perform pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate drug exposure with efficacy .

Methodological Considerations

Q. What assays validate target specificity of this compound beyond Pim kinases?

Q. How should researchers optimize protocols for studying this compound-induced apoptosis?

- Flow cytometry : Use Annexin V-FITC/PI staining with 24-hour treatment.

- Western blotting : Track cleaved caspase-3 and PARP.

- Time-lapse imaging : Capture real-time apoptosis in this compound-treated 3D spheroids .

Data Analysis & Contradictions

Q. How can variability in phospho-4E-BP1 inhibition across cell lines be resolved?

Differences in basal 4E-BP1 phosphorylation (e.g., T37/46 vs. S65 sites) may reflect cell-specific signaling. Use phospho-specific antibodies for each site and correlate with Pim-1/3 expression levels via qPCR .

Q. What statistical approaches are recommended for analyzing combination therapy data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。